molecular formula C19H17N3 B8395215 2-Allylamino-5,6-diphenylpyrazine

2-Allylamino-5,6-diphenylpyrazine

Cat. No. B8395215
M. Wt: 287.4 g/mol
InChI Key: WLCJBUMOFUSJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allylamino-5,6-diphenylpyrazine is a useful research compound. Its molecular formula is C19H17N3 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Allylamino-5,6-diphenylpyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allylamino-5,6-diphenylpyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

5,6-diphenyl-N-prop-2-enylpyrazin-2-amine

InChI

InChI=1S/C19H17N3/c1-2-13-20-17-14-21-18(15-9-5-3-6-10-15)19(22-17)16-11-7-4-8-12-16/h2-12,14H,1,13H2,(H,20,22)

InChI Key

WLCJBUMOFUSJAH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1.00 g of 2-chloro-5,6-diphenylpyrazine in 10 ml of methanol, 2.14 g of allylamine was added and the mixture was reacted in a sealed tube at 80° C. for 41 hours, followed by stirring at room temperature for 54 hours. After the solvent was evaporated under reduced pressure, the reaction solution was combined with water, extracted with chloroform, dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 330 mg of the desired compound as a pale yellow crystal having a melting point of 97 to 100° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.